molecular formula C11H10N2O B3095249 2-(3-Aminophenyl)pyridin-3-ol CAS No. 1261988-77-5

2-(3-Aminophenyl)pyridin-3-ol

Cat. No.: B3095249
CAS No.: 1261988-77-5
M. Wt: 186.21 g/mol
InChI Key: KVSXWTAOBUQIEN-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and an aminophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-aminophenyl is coupled with a halogenated pyridin-3-ol in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is tolerant of various functional groups.

Another method involves the direct nucleophilic substitution reaction of pyridin-3-ol with 3-aminophenyl halides. This reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction of the nitro group can yield 3-aminophenyl derivatives.

Scientific Research Applications

2-(3-Aminophenyl)pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)pyridin-3-ol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(3-Methoxyphenyl)pyridin-3-ol: Similar structure but with a methoxy group instead of an amino group.

    2-(3-Nitrophenyl)pyridin-3-ol: Similar structure but with a nitro group instead of an amino group.

Uniqueness

2-(3-Aminophenyl)pyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups provides opportunities for various chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(3-aminophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSXWTAOBUQIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682519
Record name 2-(3-Aminophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-77-5
Record name 2-(3-Aminophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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